molecular formula C31H40N2O5 B15033988 3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15033988
M. Wt: 520.7 g/mol
InChI Key: XSJXCFIAUODKKY-ORIPQNMZSA-N
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Description

3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as hydroxy, propoxy, morpholinyl, and phenyl groups

Preparation Methods

The synthesis of 3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the morpholinyl group may interact with certain enzymes or receptors, modulating their activity. The hydroxy and propoxy groups can also play a role in the compound’s overall biological activity by affecting its solubility and binding properties.

Comparison with Similar Compounds

Compared to other similar compounds, 3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-HYDROXY-4-METHOXY-2-PYRIDINECARBOXYLIC ACID
  • (2-METHOXY-BENZYL)-(3-MORPHOLIN-4-YL-PROPYL)-AMINE These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

Molecular Formula

C31H40N2O5

Molecular Weight

520.7 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H40N2O5/c1-5-17-38-25-11-12-26(22(4)20-25)29(34)27-28(24-9-7-23(8-10-24)21(2)3)33(31(36)30(27)35)14-6-13-32-15-18-37-19-16-32/h7-12,20-21,28,34H,5-6,13-19H2,1-4H3/b29-27+

InChI Key

XSJXCFIAUODKKY-ORIPQNMZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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